The synthesis of Phenacemide can be achieved through several methods, with one common approach involving the reaction between phenylacetic acid and urea. The general reaction can be summarized as follows:
The molecular structure of Phenacemide consists of a phenyl group attached to an acetylurea moiety. The key features include:
The three-dimensional structure reveals a planar arrangement due to resonance stabilization within the aromatic ring and urea group, which enhances its interaction with biological targets such as sodium channels .
Phenacemide undergoes several significant chemical reactions relevant to its pharmacological action:
Phenacemide acts primarily by modulating neuronal excitability through its interaction with ion channels:
This dual action helps elevate the threshold for convulsive stimuli reaching the central nervous system and prevents the spread of seizure discharges from focal points .
Phenacemide exhibits several notable physical and chemical properties:
These properties influence its bioavailability and pharmacokinetics in therapeutic applications .
Phenacemide is primarily utilized in clinical settings for:
Phenacemide (chemical name: N-Carbamoyl-2-phenyl-acetamide) was first developed as an anticonvulsant agent and introduced into clinical practice in 1949 under the brand name Phenurone® [2] [5]. This synthetic organic compound (molecular formula: C₉H₁₀N₂O₂; molecular weight: 178.19 g·mol⁻¹) emerged during a period of intensive research into seizure-controlling medications following the initial success of phenobarbital [2]. Early pharmacological studies characterized phenacemide as a ureide-class anticonvulsant with a distinctive chemical backbone featuring a phenylacetylurea structure [5].
Initial animal studies demonstrated that phenacemide effectively elevated seizure thresholds, though its precise mechanism remained incompletely understood [1]. The compound displayed linear pharmacokinetics with an elimination half-life of 22-25 hours in both adults and children, suggesting suitability for twice-daily dosing regimens [3]. Analytical methods developed for therapeutic drug monitoring, including liquid chromatography assays, established a therapeutic concentration range of 16-75 μg/ml (median: 52 μg/ml) in clinical practice [3].
Phenacemide represents a significant milestone in the structural evolution of early anticonvulsants, serving as both a congener and ring-opened analogue of phenytoin (a hydantoin derivative) [2] [5]. Its development exemplified deliberate molecular modifications to overcome limitations of existing therapeutic classes:
Hydantoin Relationship: Chemists created phenacemide by "opening" the five-membered heterocyclic ring structure characteristic of hydantoins like phenytoin while retaining the essential phenyl and urea components [2] [5]. This structural modification yielded a more flexible molecule while preserving key pharmacophoric elements.
Barbiturate Connection: Phenacemide maintained structural similarities to barbiturates through its ureide functional group (-NH-CO-NH-), a critical moiety shared with barbiturate-class anticonvulsants [2]. However, it lacked the pyrimidinetrione core responsible for pronounced sedative effects and respiratory depression associated with barbiturates.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1